3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride
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Overview
Description
3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the triazole ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
- Alkylating agents covalently modify various intracellular targets, including DNA, proteins, and other cellular components .
- Specifically, it can crosslink DNA strands, impair DNA replication, and interfere with transcription and repair processes .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced via a substitution reaction using 2-chloroethylamine or its derivatives.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the triazole ring.
Hydrolysis Products: Cleaved products such as 2-chloroethanol and methyltriazole derivatives.
Scientific Research Applications
3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane:
Bis(2-chloroethyl)sulfide: Another compound with chloroethyl groups, used as a chemical warfare agent.
Uniqueness
3-(2-Chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride is unique due to its triazole ring structure, which imparts specific chemical reactivity and biological activity. Its combination of chloroethyl and methyl groups further distinguishes it from other similar compounds, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(2-chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4-7-5(2-3-6)9-8-4;/h2-3H2,1H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNMZFKSWCBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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